2-Chloro-6-(5-chlorothiophen-2-yl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(5-chlorothiophen-2-yl)pyridine-3-carbonitrile is an organic compound with the molecular formula C10H4Cl2N2S. This compound is characterized by the presence of a pyridine ring substituted with a chloro group and a nitrile group, as well as a thiophene ring substituted with a chloro group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(5-chlorothiophen-2-yl)pyridine-3-carbonitrile typically involves the reaction of 2-chloro-3-cyanopyridine with 5-chlorothiophene-2-boronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura coupling conditions, which involve the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is typically conducted at elevated temperatures to facilitate the coupling process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(5-chlorothiophen-2-yl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride and amines are commonly used.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide are typically employed.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include substituted pyridine derivatives, coupled products with various aryl or alkyl groups, and oxidized or reduced thiophene derivatives .
Scientific Research Applications
2-Chloro-6-(5-chlorothiophen-2-yl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(5-chlorothiophen-2-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-cyanopyridine: A precursor in the synthesis of 2-Chloro-6-(5-chlorothiophen-2-yl)pyridine-3-carbonitrile.
5-Chlorothiophene-2-boronic acid: Another precursor used in the synthesis.
2-Chloro-6-(thiophen-2-yl)pyridine-3-carbonitrile: A similar compound without the additional chloro group on the thiophene ring.
Uniqueness
This compound is unique due to the presence of both chloro and nitrile groups on the pyridine ring, as well as the chloro-substituted thiophene ring.
Properties
IUPAC Name |
2-chloro-6-(5-chlorothiophen-2-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2S/c11-9-4-3-8(15-9)7-2-1-6(5-13)10(12)14-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSKGHIAWVZGSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C#N)Cl)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.